molecular formula C13H11NO3 B1420965 Methyl 4-(pyridin-3-yloxy)benzoate CAS No. 877874-61-8

Methyl 4-(pyridin-3-yloxy)benzoate

Cat. No. B1420965
CAS RN: 877874-61-8
M. Wt: 229.23 g/mol
InChI Key: NCGXAKPNWPIEJG-UHFFFAOYSA-N
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Description

“Methyl 4-(pyridin-3-yloxy)benzoate” is a chemical compound with the CAS Number 877874-61-8 . It has a molecular weight of 229.24 and its IUPAC name is methyl 4- (3-pyridinyloxy)benzoate . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(pyridin-3-yloxy)benzoate” is C13H11NO3 . The InChI code is 1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-(pyridin-3-yloxy)benzoate” is a powder that is stored at room temperature . It has a molecular weight of 229.24 .

Scientific Research Applications

Synthesis and Photophysical Properties

  • Synthesis of Derivatives : Methyl salicylate derivatives, including Methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, have been synthesized for examining photophysical properties. These derivatives produce distinct absorption spectra and exhibit characteristic emission features (Yoon et al., 2019).

Supramolecular Liquid Crystals

  • Hydrogen-Bonding Interactions : Studies have focused on the effect of lateral substitution on the formation and stability of supramolecular liquid crystal phases induced by hydrogen bonding in compounds like 4-(4′-pyridylazo-3-methylphenyl)-4″-substituted benzoates (Naoum et al., 2010).

Coordination Polymers

  • Construction and Properties : Research has been conducted on the construction of coordination polymers derived from ligands like pyridin-4-ylmethyl-3,5-bis(pyridin-4-ylmethoxy)benzoate. These polymers exhibit unique structures and potentially useful properties (Gui et al., 2014).

Photocatalytic Properties

  • Degradation of Organic Compounds : Certain coordination polymers derived from pyridin-3-ylmethyl benzoate ligands have shown photocatalytic activity in the degradation of organic dyes under UV-Vis irradiation (Liu et al., 2016).

Analytical Chemistry Applications

  • Corrosion Inhibition : Derivatives like 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine have been evaluated for their performance in corrosion inhibition on steel surfaces (Murmu et al., 2019).

Green Chemistry

  • Microwave-Assisted Synthesis : Pyridyl benzoate derivatives have been synthesized using green chemistry approaches like microwave-assisted condensation. These derivatives have shown promising antibacterial activity (Eldeab, 2019).

Herbicidal Activity

  • Novel Derivatives : Research includes the synthesis of dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoate derivatives and their evaluation as potential herbicides (Jin & He, 2011).

properties

IUPAC Name

methyl 4-pyridin-3-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGXAKPNWPIEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677626
Record name Methyl 4-[(pyridin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(pyridin-3-yloxy)benzoate

CAS RN

877874-61-8
Record name Methyl 4-[(pyridin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-hydroxypyridine (6.17 g, 64.87 mmol) was dissolved in 100 mL of anhydrous DMF under argon atmosphere. Solid K2CO3 (8.96 g, 64.87 mmol) was added, followed by neat methyl 4-fluorobenzoate (10.0 g, 64.87 mmol). The reaction mixture was heated at 135° C. for 10 hrs. The absence of the starting material was confirmed by LC/MS. The reaction mixture was cooled down to ambient temperature and poured into ca. 500 mL of H2O. The resulting solution was extracted 3 times with ca. 150 mL of EtOAc (during the extraction small volumes of MeOH, Et2O and brine were added to facilitate the separation). Combined EtOAc layers were washed twice with sat. NaHCO3, twice with brine and dried over anhydrous Na2SO4. Solvent was removed in vacuo to give dark-red oil, which was purified by silica gel chromatography using 1:1 mixture of EtOAc/Hexane as eluent to give the title product (4.8 g, 32.3% yield) as yellow solid.
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
32.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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